

Physicochemical Properties of 1-Deoxynojirimycin Hydrochloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-Deoxynojirimycin Hydrochloride

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Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the core physicochemical properties of **1-Deoxynojirimycin Hydrochloride**, alongside detailed experimental protocols and insights into its mechanism of action.

Introduction

1-Deoxynojirimycin (DNJ), also known as Duvoglustat, is a potent alpha-glucosidase inhibitor primarily isolated from mulberry leaves (*Morus alba*) and certain microorganisms.^{[1][2]} The hydrochloride salt form, **1-Deoxynojirimycin Hydrochloride**, is favored in research and pharmaceutical settings due to its enhanced stability. This document serves as a technical resource, detailing the essential physicochemical characteristics of **1-Deoxynojirimycin Hydrochloride**, standardized methods for their determination, and an examination of its biological signaling pathways.

Physicochemical Data Summary

The fundamental physicochemical properties of **1-Deoxynojirimycin Hydrochloride** are crucial for its formulation, pharmacokinetic profiling, and quality control. These properties are summarized in the table below.

Property	Value	Reference(s)
Chemical Name	(2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol hydrochloride	[3]
Molecular Formula	C ₆ H ₁₄ ClNO ₄	[3]
Molecular Weight	199.63 g/mol	[3][4]
Appearance	Crystalline solid	[5]
Melting Point	195-196 °C (for the free base, 1-Deoxynojirimycin)	[1][6]
Solubility	Water: 250 mg/mL (requires sonication) DMSO: 27.5 mg/mL PBS (pH 7.2): 1 mg/mL	[4][5][7]
pKa (Predicted)	13.77 ± 0.70	[6]
Storage Conditions	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.	[4]

Detailed Experimental Protocols

This section provides standardized methodologies for the determination of the key physicochemical properties of **1-Deoxynojirimycin Hydrochloride**.

Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity.

Protocol:

- A small quantity of finely powdered **1-Deoxynojirimycin Hydrochloride** is packed into a capillary tube.
- The tube is inserted into a calibrated melting point apparatus.

- The temperature is increased at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.
- The temperature range from the first sign of melting to the complete liquefaction of the substance is recorded.

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a key determinant of a drug's oral bioavailability.

Protocol:

- An excess amount of **1-Deoxynojirimycin Hydrochloride** is added to a predetermined volume of purified water in a sealed, airtight container.
- The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to reach equilibrium.
- The resulting suspension is filtered to separate the undissolved solid.
- The concentration of **1-Deoxynojirimycin Hydrochloride** in the clear filtrate is quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination by Potentiometric Titration

The pKa value indicates the ionization state of a molecule at various pH levels.

Protocol:

- A solution of **1-Deoxynojirimycin Hydrochloride** of a known concentration is prepared in an appropriate solvent, such as water.
- The solution is placed in a thermostatically controlled vessel equipped with a calibrated pH electrode.
- A standardized solution of a strong base (e.g., 0.1 M NaOH) is incrementally added to the solution.

- The pH of the solution is meticulously recorded after each addition of the titrant.
- A titration curve is constructed by plotting the measured pH against the volume of titrant added.
- The pKa value is determined from the pH at the half-equivalence point on the titration curve.
[8][9][10]

Stability Testing under Stress Conditions (ICH Q1A(R2))

Stress testing is performed to understand the intrinsic stability of the drug substance and to identify potential degradation products.

Protocol:

- Samples of **1-Deoxynojirimycin Hydrochloride** are exposed to a variety of stress conditions as outlined in the ICH Q1A(R2) guidelines.[3][11][12][13]
- Thermal Stress: Samples are stored at elevated temperatures (e.g., 40°C, 50°C, 60°C) for specified durations.
- Humidity Stress: Samples are subjected to high relative humidity (e.g., 75% RH) at an elevated temperature (e.g., 40°C).
- Photostability: Samples are exposed to standardized levels of UV and visible light, with a control sample kept in the dark for comparison.
- Hydrolytic Stress: The stability of the compound in aqueous solutions is assessed under acidic, neutral, and basic conditions.
- At designated time points, samples are collected and analyzed for any degradation using a validated, stability-indicating HPLC method.

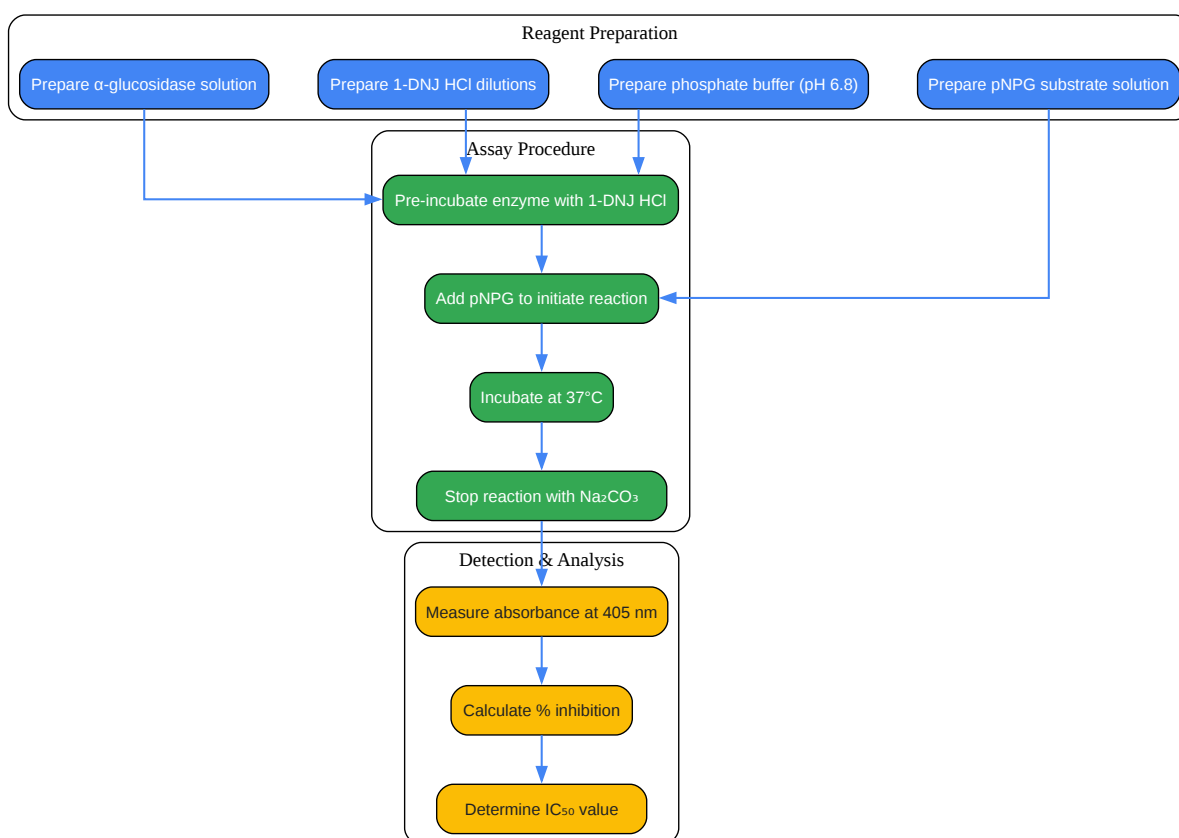
Mechanism of Action and Associated Signaling Pathways

1-Deoxynojirimycin Hydrochloride primarily functions as a potent inhibitor of α -glucosidases, which are enzymes located in the small intestine responsible for breaking down complex carbohydrates into simple, absorbable sugars.^[1] Furthermore, it has been shown to modulate key intracellular signaling pathways involved in glucose homeostasis.

Alpha-Glucosidase Inhibition

By competitively and reversibly inhibiting α -glucosidases, **1-Deoxynojirimycin Hydrochloride** slows the digestion and absorption of carbohydrates, thereby mitigating postprandial hyperglycemia.

Experimental Workflow for α -Glucosidase Inhibition Assay:



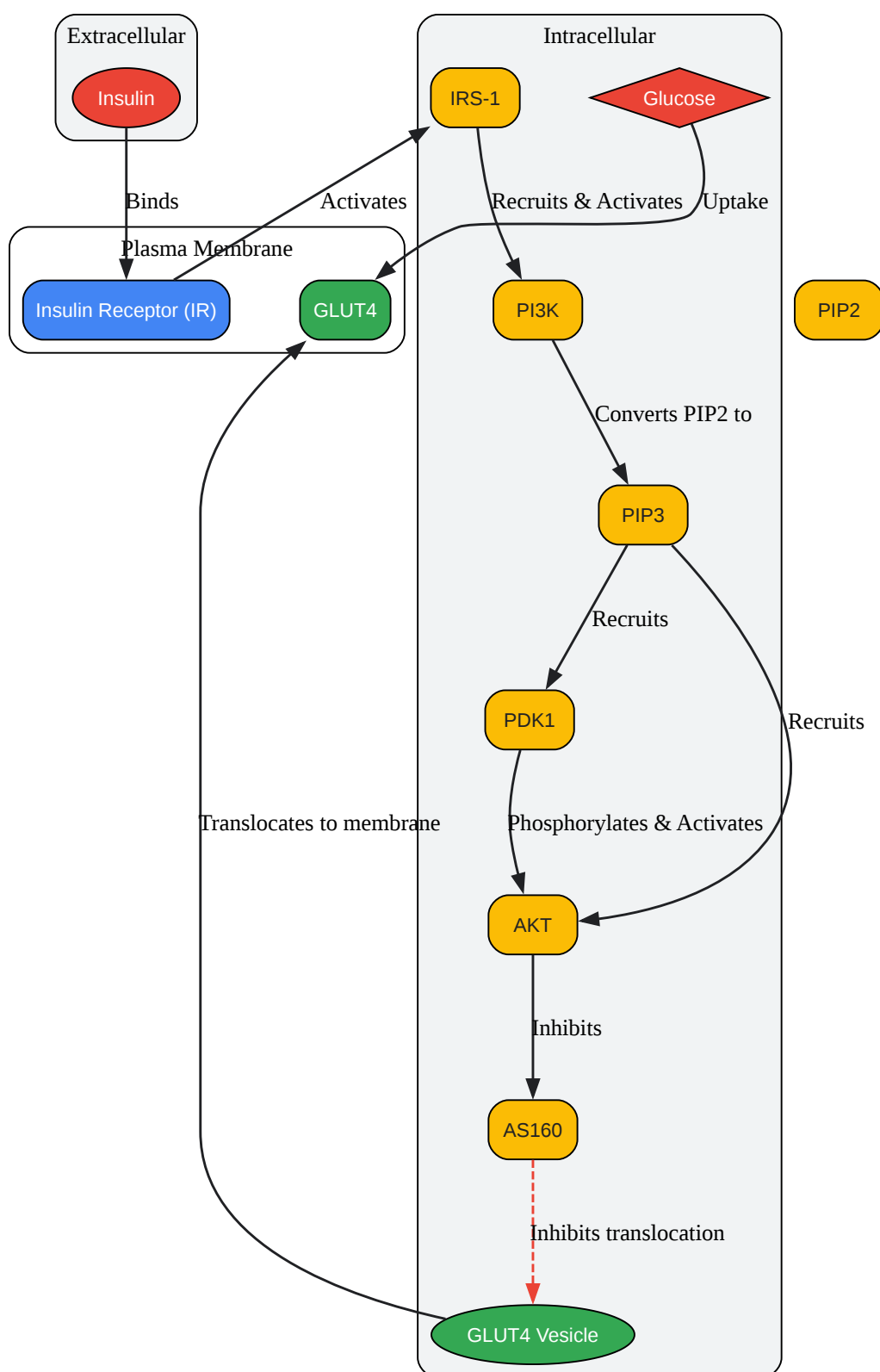
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Caption: Workflow of an in vitro α -glucosidase inhibition assay.

PI3K/AKT Signaling and GLUT4 Translocation

Research has demonstrated that 1-Deoxynojirimycin can enhance insulin sensitivity through the activation of the PI3K/AKT signaling pathway in skeletal muscle.^[14] This pathway is pivotal for the translocation of the glucose transporter type 4 (GLUT4) to the cell surface, which facilitates the uptake of glucose from the bloodstream.^{[5][6][15][16]}

Signaling Pathway Diagram:



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Caption: The PI3K/AKT signaling pathway leading to GLUT4 translocation.

Conclusion

This technical guide has presented a detailed compilation of the physicochemical properties of **1-Deoxynojirimycin Hydrochloride**, along with standardized experimental protocols for their assessment. A comprehensive understanding of these characteristics and the compound's mechanisms of action is indispensable for its advancement in drug discovery and development. The information contained herein is intended to be a valuable asset for researchers and professionals working in the pharmaceutical and biomedical sciences.

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